ZapA is a widely conserved bacterial cell division protein that plays a crucial role in the assembly and stability of the FtsZ ring (Z-ring), a structure essential for bacterial cytokinesis. [] ZapA is found in a variety of bacterial species, including Escherichia coli and Bacillus subtilis. [] Its primary function is to promote the bundling and stabilization of FtsZ protofilaments, thereby contributing to the formation of a robust Z-ring, which serves as a scaffold for the assembly of the divisome, the molecular machinery responsible for cell division. []
ZapA is typically produced for research purposes using recombinant DNA technology. This involves cloning the zapA gene into an expression vector, introducing the vector into a suitable host organism like E. coli, and inducing expression of the zapA gene. The protein is then purified from the host cells using various chromatography techniques. [, , , , ]
ZapA is a homodimeric protein, meaning it is composed of two identical protein subunits. [] Each subunit consists of a globular head domain and a coiled-coil tail domain. [] The head domains interact to form a tetramer, which is the functional form of the protein. [, , ] The tetrameric form of ZapA possesses a charged α-helix on its globular domains, crucial for its interaction with FtsZ. [, ] The tail domains are thought to mediate interactions with other proteins involved in cell division. [] The crystal structure of ZapA from E. coli has been solved, providing valuable insights into its structure and function. []
ZapA interacts with FtsZ in a GTP-dependent manner. [] The interaction between ZapA and FtsZ is primarily mediated by electrostatic interactions between the charged α-helix of ZapA and a region near the GTP-binding site of FtsZ. [, ] Chemical cross-linking mass spectrometry (CXMS) has been used to identify specific residues involved in the interaction. [, ] For example, lysine 42 of ZapA has been shown to cross-link with lysines 51 and 66 of FtsZ. []
ZapA promotes the bundling and stabilization of FtsZ protofilaments by bridging adjacent filaments. [, , , ] The tetrameric structure of ZapA enables it to bind to two FtsZ filaments simultaneously, leading to the formation of FtsZ bundles. [, , ] ZapA can also stabilize longitudinal bonds between FtsZ monomers, promoting polymerization even in FtsZ mutants with impaired polymerization interfaces. [] Although ZapA does not directly affect FtsZ's GTPase activity under physiological conditions, it can modulate the GTPase activity in vitro under specific conditions like high magnesium concentrations. [, ] ZapA also plays a role in the spatial regulation of FtsZ assembly by interacting with other cell division proteins, such as ZapB, which in turn interacts with MatP, a protein that binds to the chromosomal terminus region. [, , , ] This interaction network helps to coordinate Z-ring formation with chromosome segregation. [, , , ]
Further structural studies are needed to elucidate the precise molecular interactions between ZapA and FtsZ, as well as other Zap proteins. This could be achieved through X-ray crystallography, cryo-electron microscopy, or other high-resolution structural techniques. [, ]
ZapA is widely conserved among bacteria, but its precise function may vary between species. Studying ZapA in a broader range of bacterial species will enhance our understanding of its role in cell division and its potential as a drug target. [, , ]
Further research is needed to understand the complex interplay between ZapA, other Zap proteins, and various regulators of FtsZ assembly. This will provide a more comprehensive picture of the mechanisms that control bacterial cytokinesis. [, , , , , , ]
Efforts should be focused on developing novel antimicrobial strategies targeting ZapA or its interactions with FtsZ. This could involve the design of small molecules or peptides that disrupt ZapA function or interfere with its binding to FtsZ. [, ]
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